molecular formula C15H21ClN2O B2852062 N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide CAS No. 1839154-75-4

N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide

货号 B2852062
CAS 编号: 1839154-75-4
分子量: 280.8
InChI 键: UHMDAOLIDAANPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide, also known as CPP-109, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-109 is a derivative of the drug vigabatrin, which is used to treat epilepsy. However, CPP-109 has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of addiction and other neurological disorders.

作用机制

N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide's mechanism of action involves inhibiting the enzyme GABA-transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide increases the levels of GABA in the brain, which has been shown to reduce the reinforcing effects of drugs of abuse. This mechanism of action is unique compared to other drugs that are currently used to treat addiction, which target different neurotransmitter systems in the brain.
Biochemical and Physiological Effects
N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide has been shown to increase the levels of GABA in the brain, which has a number of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. By increasing the levels of GABA, N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide can reduce the activity of certain neurons in the brain, which can lead to a reduction in the reinforcing effects of drugs of abuse.

实验室实验的优点和局限性

One of the major advantages of N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide is its unique mechanism of action, which makes it a promising candidate for the treatment of addiction. Additionally, N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide has been shown to have a low toxicity profile, which makes it a relatively safe drug to use in clinical trials. However, one of the limitations of N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide is that it is not effective in all individuals, and further research is needed to identify the factors that contribute to its efficacy.

未来方向

There are a number of future directions for research on N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide. One area of interest is the potential use of N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide in the treatment of other neurological disorders, such as anxiety and depression. Additionally, further research is needed to identify the factors that contribute to N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide's efficacy in treating addiction, as well as the potential long-term effects of the drug. Finally, there is a need for the development of more effective delivery methods for N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide, such as sustained-release formulations, to improve its efficacy and reduce the frequency of dosing.

合成方法

N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide can be synthesized through a multi-step process that involves the reaction of cyclohexylamine with 3-chlorobenzoyl chloride, followed by hydrolysis and subsequent reaction with hydroxylamine. The final product is purified through recrystallization to obtain N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide in its pure form.

科学研究应用

N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide has been extensively studied for its potential therapeutic applications in the treatment of addiction, particularly cocaine and alcohol addiction. Its mechanism of action involves inhibiting the enzyme GABA-transaminase, which leads to an increase in the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This increase in GABA levels has been shown to reduce the reinforcing effects of drugs of abuse, making N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide a promising candidate for the treatment of addiction.

属性

IUPAC Name

N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c16-13-7-4-8-14(11-13)17-15(18-19)10-9-12-5-2-1-3-6-12/h4,7-8,11-12,19H,1-3,5-6,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMDAOLIDAANPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=NC2=CC(=CC=C2)Cl)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-chlorophenyl)-3-cyclohexyl-N-hydroxypropanimidamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。